molecular formula C9H17NO3 B610231 Propargyl-PEG3-amine CAS No. 932741-18-9

Propargyl-PEG3-amine

Cat. No.: B610231
CAS No.: 932741-18-9
M. Wt: 187.24
InChI Key: MREICTHRFCQNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG3-amine is a compound that consists of a propargyl group attached to a polyethylene glycol chain with three ethylene glycol units, ending in an amine group. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to facilitate selective protein degradation through the ubiquitin-proteasome system .

Mechanism of Action

Target of Action

Propargyl-PEG3-amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Mode of Action

The mode of action of this compound involves the formation of PROTACs, which are molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound can selectively target proteins for degradation, thereby influencing the protein levels within the cell .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility This could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins. The exact molecular and cellular effects would depend on the specific proteins being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions Additionally, the stability of the compound could be influenced by factors such as pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG3-amine can be synthesized through various methods. One common approach involves the A3-coupling reaction, which is a three-component reaction involving an alkyne, an aldehyde, and an amine. This reaction can be catalyzed by transition metals such as copper or manganese . The reaction conditions typically involve mild temperatures and environmentally friendly catalysts, making the process efficient and sustainable.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of magnetically reusable manganese nanocatalysts. These catalysts are immobilized on the surface of magnetic nanoparticles, which can be easily separated and reused, reducing waste and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Propargyl-PEG3-amine undergoes various types of chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Scientific Research Applications

Propargyl-PEG3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and neurodegenerative diseases.

    Industry: Used in the production of bioconjugates and drug delivery systems .

Comparison with Similar Compounds

Uniqueness: Propargyl-PEG3-amine is unique due to its amine group, which allows for versatile bioconjugation reactions with carboxylic acids, activated esters, and other electrophiles. This versatility makes it particularly valuable in the synthesis of PROTACs and other targeted therapeutic agents .

Properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREICTHRFCQNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

in a 50 mL flask, 3 (150 mg, 0.7 mmol), Ph3P were dissolved in 10 mL THF. The reaction mixture was stirred at rt for 3 hr. To the reaction mixture was added H2O (1 mL) the resultant mixture was stirred for 36 hr at rt. The solvent was evaporated and the residue was purified by FCC to afford 4 as slightly yellow oil (131 mg, quant.). 1H NMR (400 MHz, CDCl3): δ 1.46 (br, 2H), 2.35 (t, J=1.6 Hz, 1H), 2.73 (t, J=5.2 Hz, 2H), 3.38 (t, J=5.2 Hz, 2H) 3.50-3.59 (m, 10H), 4.08 (m, 2H). 13C NMR (100 MHz, CDCl3): δ 41.72, 58.34, 69.04, 70.21, 70.36, 70.54, 73.36, 74.63, 79.60. ESIMS calcd for C9H18NO3 [M+H]+ 188.13, found: 188.16. FTIR (NaCl plate, CH2Cl2): 1118 (C—O str), 2111 (C≡C str), 2869 (C—H str), 3249 (N—H str).
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.